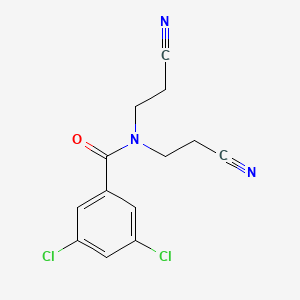

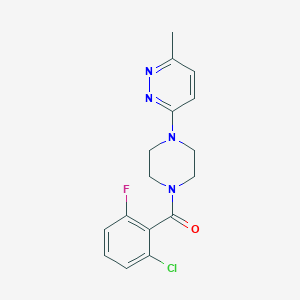

![molecular formula C27H31N3O3 B2442710 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one CAS No. 384363-61-5](/img/structure/B2442710.png)

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H31N3O3 and its molecular weight is 445.563. The purity is usually 95%.

BenchChem offers high-quality 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimycobacterial Activity: Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. They may serve as potential agents against infectious diseases caused by bacteria and mycobacteria.

Anti-Inflammatory Effects: Certain imidazole-containing compounds exhibit anti-inflammatory activity. They can modulate immune responses and reduce inflammation, making them relevant for conditions such as arthritis and other inflammatory disorders.

Antitumor Potential: Imidazole derivatives have been investigated for their antitumor effects. Researchers have explored their impact on various cancer cell lines, including MCF-7 and CaCo-2 .

Antidiabetic Properties: Some imidazole-based compounds show promise in managing diabetes. Their effects on glucose metabolism and insulin sensitivity are areas of interest.

Antiviral Activity: Imidazole-containing molecules have been studied for their antiviral potential. They may inhibit viral replication and could be valuable in antiviral drug development.

Antioxidant Properties: Certain imidazole derivatives exhibit antioxidant effects, protecting cells from oxidative damage. These properties are relevant in the context of aging and oxidative stress-related diseases.

Ulcerogenic Activity: Imidazole compounds have been investigated for their role in ulcer prevention and treatment. Their effects on gastric mucosa and ulcer healing mechanisms are of interest .

Synthetic Routes

Various synthetic methods exist for imidazole and its derivatives. Researchers have developed diverse routes to access these compounds, including:

Hantzsch Synthesis: The Hantzsch synthesis is a classic method for preparing imidazole. It involves the condensation of glyoxal and ammonia, leading to the formation of the imidazole core.

Substituted Imidazoles: Researchers have explored the synthesis of substituted imidazoles by introducing different functional groups. These modifications allow tailoring the compound’s properties for specific applications.

Metal–Organic Frameworks (MOFs): Imidazole-containing ligands play a crucial role in constructing MOFs. These porous materials find applications in gas storage, catalysis, and separation processes .

Conclusion

“Oprea1_274090” represents an intriguing member of the imidazole family, with potential applications spanning antibacterial, anti-inflammatory, antitumor, and other therapeutic areas. Researchers continue to explore its properties and synthetic routes, aiming to harness its full potential in drug development and other scientific endeavors . If you’d like more detailed information or have further questions, feel free to ask!

Wirkmechanismus

Target of Action

It’s known that compounds containing the imidazole moiety, such as oprea1_274090, have a broad range of biological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . The exact interaction would depend on the specific target and the structure of the compound.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The exact pathways would depend on the specific biological activity and the target of the compound.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and its interactions with metabolic enzymes.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities , suggesting that the compound could potentially have multiple effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-5-17-13-18-24(32)20(26-28-21-9-6-7-10-22(21)29(26)4)15-33-25(18)19(23(17)31)14-30-12-8-11-27(2,3)16-30/h6-7,9-10,13,15,31H,5,8,11-12,14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFYMYYNJLQFDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

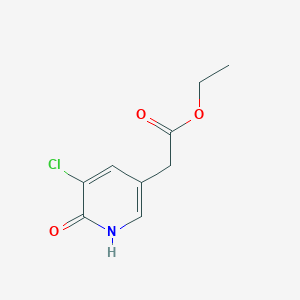

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)

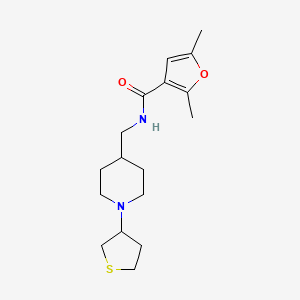

![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442636.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2442644.png)

![1-Phenyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2442645.png)

![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)

![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)

![3-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2442650.png)